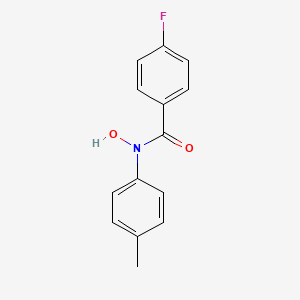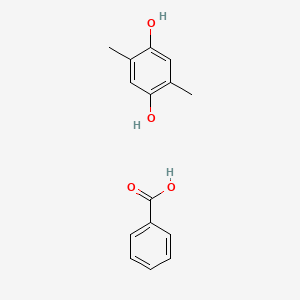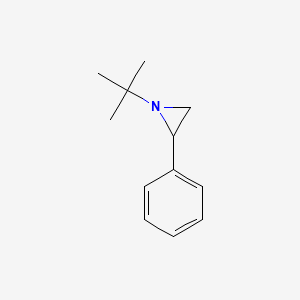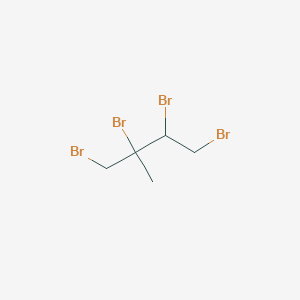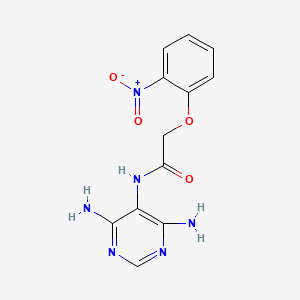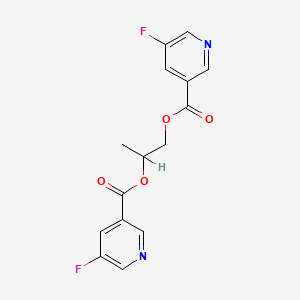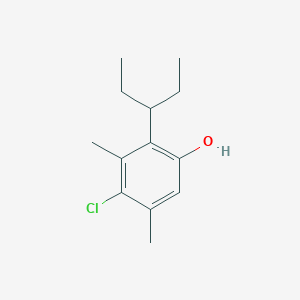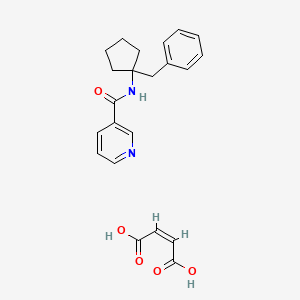
N-(1-Benzylcyclopentyl)nicotinamide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)nicotinamide maleate typically involves the reaction of nicotinamide with 1-benzylcyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the resulting compound with maleic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylcyclopentyl)nicotinamide maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
Scientific Research Applications
N-(1-Benzylcyclopentyl)nicotinamide maleate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and metabolic conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopentyl)nicotinamide maleate involves its interaction with specific molecular targets and pathways. It is known to influence cellular energy metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The compound also affects DNA repair processes and cellular stress responses, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with similar biological functions.
Nicotinic Acid: Another form of vitamin B3, used in the treatment of pellagra.
1-Benzylpyridinium: A related compound with distinct chemical properties
Uniqueness
N-(1-Benzylcyclopentyl)nicotinamide maleate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate NAD+ levels and influence cellular processes makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
21024-64-6 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1-benzylcyclopentyl)pyridine-3-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c21-17(16-9-6-12-19-14-16)20-18(10-4-5-11-18)13-15-7-2-1-3-8-15;5-3(6)1-2-4(7)8/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AGCJLJXOQWBZCN-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



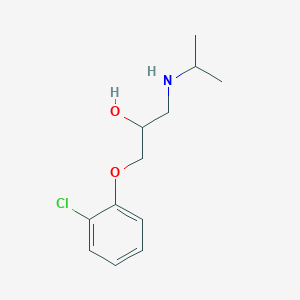
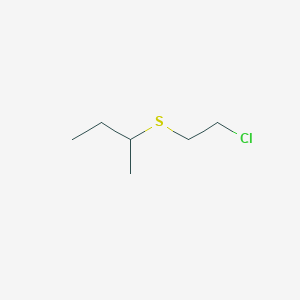

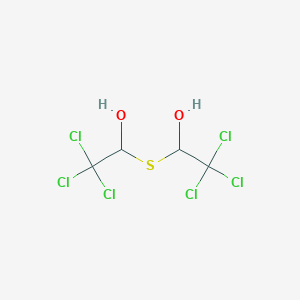
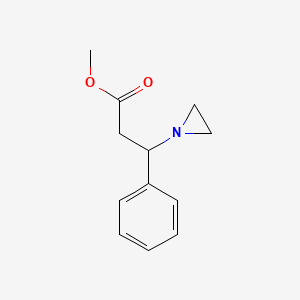
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
